molecular formula C13H11ClN2O4 B2918676 5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 58713-05-6

5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2918676
CAS No.: 58713-05-6
M. Wt: 294.69
InChI Key: NLTZOBKSPHOMRG-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Chemical Shift Assignment and Molecular Modeling : Two chromene derivatives, including a compound related to "5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione", underwent complete chemical shift assignment using Nuclear Magnetic Resonance (NMR) and molecular modeling. These studies aimed at identifying potential leads for new anticancer drugs, highlighting the compound's role in DNA intercalation and anticancer activity (Priscila Ivo Rubim de Santana et al., 2020).

Ligand Synthesis : Research on phenol-based acyclic ligands with coordination sites starting from 4-chlorophenol led to the development of compounds with potential applications in coordination chemistry, demonstrating the versatility of chlorophenol derivatives in synthesizing complex ligands (A. Ghaffarinia & H. Golchoubian, 2005).

Biological Activity and Applications

Anticancer Drug Development : The compound's stereoisomers have been suggested to act as DNA intercalators, qualifying them as potential leads for the development of new anticancer drugs. This application is based on the compound's structural attributes and interaction with DNA (Priscila Ivo Rubim de Santana et al., 2020).

Catalytic Reactions : A study on catalyst-free synthesis of nitrogen-containing spiro heterocycles through a double Michael addition reaction included compounds related to "this compound". This work highlights the compound's utility in synthesizing complex heterocyclic structures without a catalyst, offering an efficient method for generating spiro heterocycles with potential pharmaceutical applications (K. Aggarwal et al., 2014).

Properties

IUPAC Name

5-(4-chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-3-5-8(14)6-4-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTZOBKSPHOMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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